3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a butoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-butoxyphenylhydrazine with an appropriate aldehyde under acidic or basic conditions. One common method is the condensation reaction between 4-butoxyphenylhydrazine and 4-formylbenzoic acid in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-butoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The butoxyphenyl group can enhance its binding affinity and specificity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(4-butoxyphenyl)-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
4-(4-butoxyphenyl)-1H-pyrazole-3-carbaldehyde: Isomer with the aldehyde group at a different position on the pyrazole ring.
Uniqueness
3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the butoxyphenyl group, which imparts specific chemical properties such as increased lipophilicity and potential for hydrogen bonding. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
IUPAC Name |
5-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-8-18-13-6-4-11(5-7-13)14-12(10-17)9-15-16-14/h4-7,9-10H,2-3,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGWVBUFVDQWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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